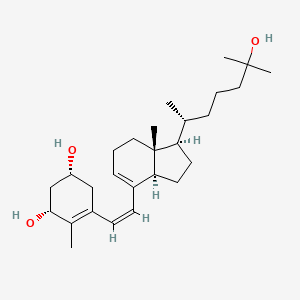
4-(Tert-butoxycarbonyl-methyl-amino)-piperidine-2-carboxylic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Tert-butoxycarbonyl-methyl-amino)-piperidine-2-carboxylic acid methyl ester is an organic compound with the molecular formula C13H24N2O4. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butoxycarbonyl-methyl-amino)-piperidine-2-carboxylic acid methyl ester typically involves the following steps:
Protection of the amine group: The amine group of piperidine is protected using tert-butoxycarbonyl (Boc) to form Boc-piperidine.
Alkylation: The protected amine is then alkylated with methyl bromoacetate under basic conditions to introduce the ester functionality.
Deprotection: The Boc group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Using large reactors to carry out the protection, alkylation, and deprotection steps.
Purification: The product is purified using techniques such as crystallization or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Tert-butoxycarbonyl-methyl-amino)-piperidine-2-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(Tert-butoxycarbonyl-methyl-amino)-piperidine-2-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of 4-(Tert-butoxycarbonyl-methyl-amino)-piperidine-2-carboxylic acid methyl ester involves its interaction with various molecular targets. The compound can act as a precursor in the synthesis of biologically active molecules, influencing pathways related to its structural components. The exact molecular targets and pathways depend on the specific application and the derivatives formed from this compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Tert-butoxycarbonyl-methyl-amino)-butanoic acid
- 4-(Tert-butoxycarbonyl-methyl-amino)-butyric acid
Uniqueness
4-(Tert-butoxycarbonyl-methyl-amino)-piperidine-2-carboxylic acid methyl ester is unique due to its piperidine ring structure, which imparts distinct reactivity and stability compared to similar compounds. This uniqueness makes it valuable in specific synthetic and research applications.
Eigenschaften
CAS-Nummer |
1219374-15-8 |
|---|---|
Molekularformel |
C13H24N2O4 |
Molekulargewicht |
272.34 g/mol |
IUPAC-Name |
methyl 4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]piperidine-2-carboxylate |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15(4)9-6-7-14-10(8-9)11(16)18-5/h9-10,14H,6-8H2,1-5H3 |
InChI-Schlüssel |
CCOAFXUJNHQVBV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)C1CCNC(C1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carbaldehyde](/img/structure/B13412865.png)
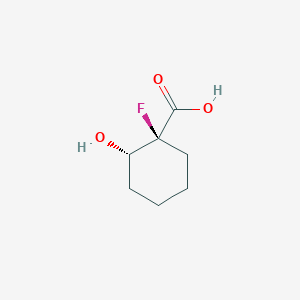
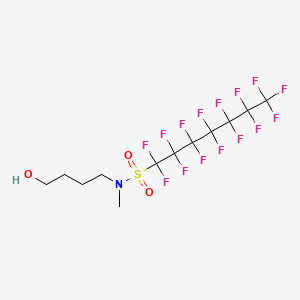

![1-([1,1'-Biphenyl]-4-yl)-2-fluoroethan-1-one](/img/structure/B13412897.png)
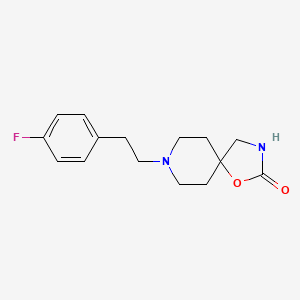
![(Z)-but-2-enedioic acid;(2S)-1-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13412906.png)
![ethyl 2-[(6aR)-2-oxo-3a,5,6,6a-tetrahydro-3H-furo[3,2-b]pyrrol-4-yl]acetate](/img/structure/B13412916.png)

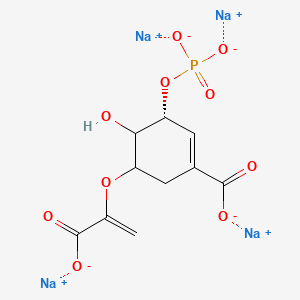
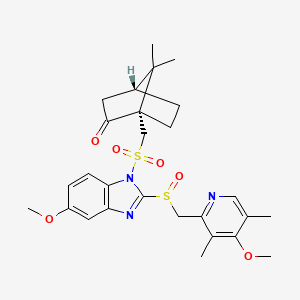

![5-[(Dimethylamino)methyl]-2-fluoroaniline](/img/structure/B13412941.png)
